2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O2/c1-24(14-7-3-2-4-8-14)16(27)11-25-12-21-18-17(19(25)28)22-23-26(18)15-9-5-6-13(20)10-15/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTITYLUTFIQXHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolo[4,5-d]pyrimidine ring system.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.
Acetamide Formation: The final step involves the formation of the acetamide moiety through an amide coupling reaction, typically using N-methyl-N-phenylacetamide as a reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties to determine its suitability as a drug candidate.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other signaling pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|
| Target Compound (CAS 893932-43-9) | C₁₉H₁₅FN₆O₂ | 378.37 | 3-fluorophenyl, N-methyl-N-phenylacetamide | Undisclosed (research focus) |
| 2-(3-(3-Chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorophenyl)acetamide (CAS 847384-81-0) | C₁₈H₁₂ClFN₆O₂ | 398.80 | 3-chlorophenyl, N-(4-fluorophenyl)acetamide | Undisclosed |
| Flumetsulam (N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) | C₁₂H₁₀F₂N₆O₂S | 348.32 | Difluorophenyl, sulfonamide | Herbicide |
| Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) | C₁₅H₁₉N₃O₄ | 305.33 | Dimethylphenyl, oxazolidinyl-methoxyacetamide | Fungicide |
Key Observations :
Halogen Substitution : Replacing fluorine (target compound) with chlorine (CAS 847384-81-0) increases molecular weight by ~20 g/mol and introduces a stronger electron-withdrawing effect, which may alter binding affinity in biological targets .
Acetamide Variants: The target compound’s N-methyl-N-phenylacetamide group differs from the N-(4-fluorophenyl)acetamide in CAS 847384-81-0. This variation impacts lipophilicity (logP), with the methyl-phenyl group likely enhancing membrane permeability compared to the mono-fluorophenyl analog .
Triazolo Ring Systems : Flumetsulam and oxadixyl share triazolo cores but differ in substituents and applications. Flumetsulam’s sulfonamide group contributes to its herbicidal activity, whereas the target compound’s acetamide moiety suggests a divergent pharmacological profile .
Spectroscopic and Analytical Comparisons
- NMR Analysis : Evidence from analogous triazolopyrimidines (e.g., rapamycin derivatives) indicates that substituent-induced chemical shift changes occur predominantly in regions proximal to the modified groups (e.g., fluorine/chlorine on the phenyl ring or acetamide side chains) . For the target compound, protons near the 3-fluorophenyl and acetamide groups would exhibit distinct shifts compared to its chloro analog, aiding structural elucidation.
Bioactivity and Functional Implications
Though bioactivity data for the target compound are absent in the evidence, inferences can be drawn from structurally related molecules:
- Pesticide Analogs : Flumetsulam and oxadixyl demonstrate that triazolopyrimidines with electron-withdrawing substituents (e.g., halogens, sulfonamides) exhibit bioactivity via enzyme inhibition (e.g., acetolactate synthase in plants) . The target compound’s fluorine atom may similarly modulate enzyme interactions.
Biological Activity
The compound 2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide , also known by its CAS number 946306-58-7, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, structure-activity relationships, and potential therapeutic applications.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁FN₆O₂ |
| Molecular Weight | 302.26 g/mol |
| CAS Number | 946306-58-7 |
The compound features a triazolo-pyrimidine core structure, which is known to contribute to various biological activities. The presence of the 3-fluorophenyl group is particularly noteworthy as fluorinated compounds often exhibit enhanced metabolic stability and bioactivity.
Anticancer Properties
Research has indicated that compounds with triazolo and pyrimidine structures possess significant anticancer properties. For instance:
- A study demonstrated that similar triazole derivatives exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) with IC₅₀ values ranging from 6.2 μM to 43.4 μM .
- The specific compound may also show potential against these cell lines due to its structural similarities to known active compounds.
Antimicrobial Activity
Compounds containing triazole rings have been documented for their antimicrobial properties:
- Triazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria .
- The unique structure of this compound may enhance its effectiveness against specific pathogens.
Anti-inflammatory and Analgesic Effects
There is emerging evidence that triazole-based compounds can exhibit anti-inflammatory and analgesic effects:
- Similar compounds have shown promise in reducing inflammation in preclinical models .
- The mechanism often involves the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its efficacy include:
- Substituent Variations : The presence of different substituents on the phenyl rings can significantly alter the compound's interaction with biological targets.
- Fluorination : The incorporation of fluorine may enhance lipophilicity and improve binding affinity to target proteins .
Case Studies
- Cytotoxicity Study : In a comparative analysis of various triazole derivatives, compound 47f was found to be particularly potent against HCT-116 cells with an IC₅₀ value of 6.2 μM .
- Antimicrobial Screening : A series of triazole derivatives were screened against pathogenic bacteria, with several exhibiting significant antibacterial activity compared to standard antibiotics .
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis of this triazolo-pyrimidine derivative typically involves multi-step reactions, including cyclocondensation of fluorinated aniline precursors with heterocyclic building blocks. Key intermediates may include 3-fluorophenyl-substituted triazole precursors and N-methyl-N-phenylacetamide derivatives. Optimization strategies, such as temperature-controlled cyclization or palladium-catalyzed coupling, can improve yields. For example, related compounds with triazolo-pyrimidine cores require 8–11 synthetic steps with yields ranging from 2% to 5%, highlighting the need for careful purification and intermediate characterization .
Q. How can spectroscopic techniques (e.g., NMR, HRMS) be optimized for structural elucidation of this compound?
Fluorine-19 NMR is critical for resolving the electronic environment of the 3-fluorophenyl group, while 2D NMR (e.g., HSQC, HMBC) helps confirm connectivity in the triazolo-pyrimidine core. High-resolution mass spectrometry (HRMS) should prioritize isotopic pattern matching for chlorine/fluorine adducts. X-ray crystallography (as applied to structurally similar compounds) can resolve ambiguities in regiochemistry and hydrogen bonding .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
Stability studies should assess degradation pathways under hydrolytic (acidic/alkaline), oxidative, and photolytic stress. For hydrates or solvates (common in related pyrimidine derivatives), dynamic vapor sorption (DVS) can monitor hygroscopicity, while differential scanning calorimetry (DSC) identifies phase transitions. Data from fluorinated analogs suggest sensitivity to prolonged light exposure, necessitating amber glass storage .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the triazolo-pyrimidine core during synthetic optimization?
Quantum mechanical calculations (e.g., DFT) can model transition states for cyclization or fluorination steps. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to predict optimal conditions (e.g., solvent effects, catalyst selection) for challenging reactions like triazole ring formation . Molecular docking studies may also guide SAR analysis by predicting binding interactions with biological targets.
Q. What strategies address contradictory biological activity data across assay systems?
Contradictions may arise from assay-specific variables (e.g., cell line selectivity, protein binding). A tiered experimental design is recommended:
Q. How can reactor design improve scalability while maintaining purity?
Continuous flow reactors are advantageous for exothermic steps (e.g., nitration or fluorination), enabling precise temperature control and reduced byproduct formation. Membrane separation technologies (e.g., nanofiltration) can purify intermediates in situ, minimizing manual handling. CRDC guidelines emphasize reactor geometry optimization (e.g., baffle design) to enhance mixing efficiency for heterogeneous reactions .
Q. What methodologies resolve stereochemical uncertainties in fluorinated triazolo-pyrimidine derivatives?
Chiral stationary phase HPLC or SFC (supercritical fluid chromatography) can separate enantiomers, while NOESY NMR identifies spatial proximity of substituents. For labile stereocenters, low-temperature crystallography (−173°C) may stabilize conformers. Computational circular dichroism (CD) simulations can correlate experimental CD spectra with absolute configurations .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data across solvent systems?
Use Hansen solubility parameters (HSPs) to model solvent compatibility. For example, discrepancies in DMSO vs. aqueous solubility may reflect hydrogen-bonding capacity differences. Phase diagrams generated via DoE can map ternary solvent systems (e.g., water/ethanol/PEG) to maximize solubility for biological testing .
Q. Why do SAR studies show variable potency despite similar substituents?
Subtle electronic effects (e.g., fluorine’s electronegativity) or steric hindrance from ortho-substituents on the phenyl ring may alter binding kinetics. Free-Wilson analysis or 3D-QSAR models (CoMFA/CoMSIA) can quantify substituent contributions. Patent data on analogous triazolo-pyrimidines suggest that N-methylation in the acetamide group enhances metabolic stability but may reduce target affinity .
Methodological Recommendations
Q. What analytical workflows are recommended for impurity profiling?
LC-MS/MS with charged aerosol detection (CAD) can identify low-abundance impurities. For genotoxic nitrosamines, derivatization-GC/MS is essential. Structural analogs in patents highlight the need for strict control of azide byproducts during triazole synthesis .
Q. How can researchers optimize catalytic systems for regioselective fluorination?
Screen fluorination catalysts (e.g., Selectfluor, AgF) under microwave irradiation to enhance kinetics. Kinetic isotopic effect (KIE) studies using deuterated substrates can elucidate mechanistic pathways. CRDC reaction fundamentals frameworks recommend coupling computational screening (e.g., transition state modeling) with high-throughput experimentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
